N-(3-Nitrophenyl)thietan-3-amine
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Overview
Description
N-(3-Nitrophenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a nitrophenyl group attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)thietan-3-amine can be achieved through several methods. One common approach involves the alkylation of N-arylcyanamides with (chloromethyl)thiirane in an aqueous alkaline solution. This method provides a straightforward synthetic route to N-aryl-N-(thietan-3-yl)cyanamides, with yields varying depending on the substituents on the aryl group .
Another method involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction is a well-established strategy for the preparation of thietanes . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be used to synthesize thietanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thietane ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
N-(3-Nitrophenyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of sulfur-containing compounds.
Medicine: Research into its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the thietane ring can undergo ring-opening reactions. These interactions can modulate the activity of biological targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the nitrophenyl group.
N-(4-Nitrophenyl)thietan-3-amine: A similar compound with the nitro group in a different position on the phenyl ring.
N-(3-Methylphenyl)thietan-3-amine: A compound with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
N-(3-Nitrophenyl)thietan-3-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, and its position on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-(3-nitrophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H10N2O2S/c12-11(13)9-3-1-2-7(4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 |
InChI Key |
MOKILZXWJRQFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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